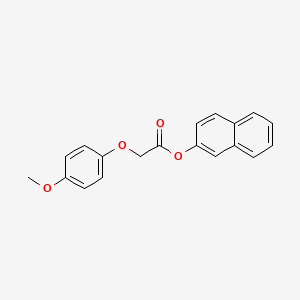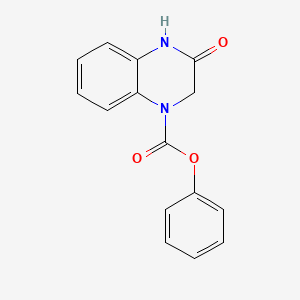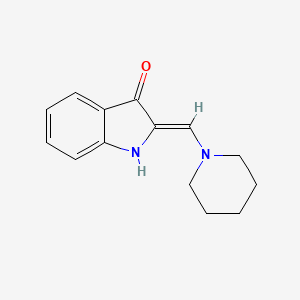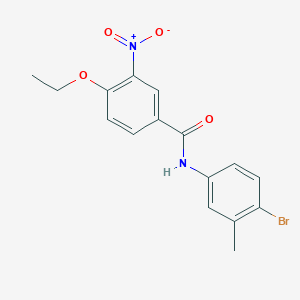![molecular formula C19H27FN4O3 B5082995 1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine](/img/structure/B5082995.png)
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-propionylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as FP-PNP, and it has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of FP-PNP is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, FP-PNP has been shown to inhibit the activity of certain enzymes that are involved in tumor growth, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
FP-PNP has been shown to exhibit a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce anxiety-like behaviors. Additionally, FP-PNP has been shown to possess significant antitumor activity in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of FP-PNP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FP-PNP in lab experiments is its high binding affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various neurological disorders. Additionally, FP-PNP has been shown to possess significant antitumor activity, which makes it a potential candidate for the development of new cancer therapies. However, one of the limitations of using FP-PNP in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are a number of future directions for research involving FP-PNP. One area of interest is the development of new drugs based on the structure of FP-PNP that exhibit improved binding affinity and selectivity for certain receptors in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of FP-PNP, as well as its potential applications in the treatment of various neurological disorders and cancer. Finally, new methods for synthesizing FP-PNP and related compounds may lead to the development of more efficient and cost-effective synthesis routes.
Métodos De Síntesis
FP-PNP can be synthesized using a multi-step process that involves the reaction of 4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitroaniline with propionyl chloride and piperazine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
FP-PNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant binding affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, FP-PNP has been shown to possess significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O3/c1-3-19(25)23-10-8-22(9-11-23)17-13-16(15(20)12-18(17)24(26)27)21-6-4-14(2)5-7-21/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJZWDOOGCYVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5082918.png)
![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5082919.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)
![4-butyl-8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5082946.png)

![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)

![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![2-ethoxy-4-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5082979.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5082987.png)

![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
